molecular formula C22H28N2O4S B2393608 1-[4-(benzenesulfonyl)piperazin-1-yl]-3-(2,3-dihydro-1H-inden-5-yloxy)propan-2-ol CAS No. 712345-46-5

1-[4-(benzenesulfonyl)piperazin-1-yl]-3-(2,3-dihydro-1H-inden-5-yloxy)propan-2-ol

Cat. No.: B2393608
CAS No.: 712345-46-5
M. Wt: 416.54
InChI Key: PYLKDKVZEBKODU-UHFFFAOYSA-N
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Description

The compound “1-[4-(benzenesulfonyl)piperazin-1-yl]-3-(2,3-dihydro-1H-inden-5-yloxy)propan-2-ol” is a complex organic molecule that contains several functional groups, including a piperazine ring, a benzenesulfonyl group, and a 2,3-dihydro-1H-inden-5-yloxy group .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by techniques such as IR spectroscopy, NMR spectroscopy, and mass spectrometry .

Scientific Research Applications

Crystal Structure and DFT Calculations

Research on novel piperazine derivatives reveals insights into their crystal structure and electronic properties through Density Functional Theory (DFT) calculations and Hirshfeld surface analysis. For example, Kumara et al. (2017) synthesized new compounds and analyzed their crystal packing and intermolecular contacts, indicating potential for materials science applications (Kumara et al., 2017).

Antidepressant and Antimicrobial Potential

Some derivatives exhibit promising activities in the fields of antidepressant and antimicrobial research. For instance, Pérez-Silanes et al. (2001) synthesized derivatives with dual action on serotonin reuptake inhibition and 5-HT1A receptor affinity, contributing to the development of new antidepressant drugs (Pérez-Silanes et al., 2001). Additionally, Bektaş et al. (2007) explored the synthesis and antimicrobial activities of new 1,2,4-triazole derivatives, suggesting applications in combating microbial resistance (Bektaş et al., 2007).

Inhibition of Carbonic Anhydrase

Compounds containing the benzenesulfonamide moiety have been studied for their carbonic anhydrase inhibitory action. Mishra et al. (2017) reported on benzenesulfonamide derivatives that demonstrated potent inhibitory activity against human carbonic anhydrase isoforms, indicating potential therapeutic applications for conditions like glaucoma or neurological disorders (Mishra et al., 2017).

Anti-Bone Cancer Activity

Research into heterocyclic compounds related to this chemical structure has also touched on anti-cancer applications. Lv et al. (2019) synthesized and evaluated a novel derivative for its anti-bone cancer activity, incorporating molecular docking studies to understand its mechanism of action (Lv et al., 2019).

Properties

IUPAC Name

1-[4-(benzenesulfonyl)piperazin-1-yl]-3-(2,3-dihydro-1H-inden-5-yloxy)propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N2O4S/c25-20(17-28-21-10-9-18-5-4-6-19(18)15-21)16-23-11-13-24(14-12-23)29(26,27)22-7-2-1-3-8-22/h1-3,7-10,15,20,25H,4-6,11-14,16-17H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYLKDKVZEBKODU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)C=C(C=C2)OCC(CN3CCN(CC3)S(=O)(=O)C4=CC=CC=C4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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